molecular formula C10H10ClF3N2O3S B2381621 2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide CAS No. 2176150-86-8

2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide

Cat. No.: B2381621
CAS No.: 2176150-86-8
M. Wt: 330.71
InChI Key: IOLMXWOYABSKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a cyclobutyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Ammonia (NH3) or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-hydroxypyridine: A simpler analog with a hydroxyl group and a chlorine atom on the pyridine ring.

    3-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group on the pyridine ring but lacks the cyclobutyl and sulfonamide groups.

    N-(3-Hydroxycyclobutyl)pyridine-3-sulfonamide: Similar structure but without the trifluoromethyl group.

Uniqueness

2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide is unique due to the combination of its trifluoromethyl group, cyclobutyl ring, and sulfonamide group. This combination imparts unique chemical and biological properties, such as enhanced lipophilicity, stability, and potential therapeutic effects.

Properties

IUPAC Name

2-chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O3S/c11-8-7(2-1-3-15-8)20(18,19)16-6-4-9(17,5-6)10(12,13)14/h1-3,6,16-17H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMXWOYABSKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)NS(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.